molecular formula C5H8F2N6 B3042242 3,5-Difluoro-2,6-dihydrazinylpyridin-4-amine CAS No. 537033-82-2

3,5-Difluoro-2,6-dihydrazinylpyridin-4-amine

Cat. No.: B3042242
CAS No.: 537033-82-2
M. Wt: 190.15 g/mol
InChI Key: ARWGZRPDWOHEEX-UHFFFAOYSA-N
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Description

3,5-Difluoro-2,6-dihydrazinylpyridin-4-amine is an organic compound with the molecular formula C5H6F2N4. It is a fluorinated pyridine derivative, characterized by the presence of two fluorine atoms and two hydrazinyl groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2,6-dihydrazinylpyridin-4-amine typically involves the nucleophilic substitution of fluorinated pyridine derivatives. One common method is the reaction of pentafluoropyridine with sodium azide, followed by further reactions to introduce the hydrazinyl groups . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2,6-dihydrazinylpyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

3,5-Difluoro-2,6-dihydrazinylpyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2,6-dihydrazinylpyridin-4-amine involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The fluorine atoms enhance the compound’s stability and binding affinity to target molecules. The hydrazinyl groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diamino-3,5-difluoropyridine
  • 3,5-Difluoro-2,4,6-triazidopyridine
  • 3,5-Difluoro-2,4,6-trinitroanisole

Uniqueness

3,5-Difluoro-2,6-dihydrazinylpyridin-4-amine is unique due to the presence of both fluorine and hydrazinyl groups, which confer distinct chemical properties such as increased stability and reactivity. Compared to other fluorinated pyridines, this compound offers a versatile platform for further functionalization and application in various fields .

Properties

IUPAC Name

3,5-difluoro-2,6-dihydrazinylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N6/c6-1-3(8)2(7)5(13-10)11-4(1)12-9/h9-10H2,(H4,8,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWGZRPDWOHEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1F)NN)NN)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258664
Record name 3,5-Difluoro-2,6-dihydrazinyl-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537033-82-2
Record name 3,5-Difluoro-2,6-dihydrazinyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537033-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-2,6-dihydrazinyl-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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